molecular formula C18H17BrN4O3S B2421535 1-(3-bromophenyl)-5-oxo-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}pyrrolidine-3-carboxamide CAS No. 1798041-96-9

1-(3-bromophenyl)-5-oxo-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}pyrrolidine-3-carboxamide

Cat. No.: B2421535
CAS No.: 1798041-96-9
M. Wt: 449.32
InChI Key: OMHJUJQQQNRIAQ-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-5-oxo-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}pyrrolidine-3-carboxamide is a complex organic compound that features a bromophenyl group, a thiazoloazepine ring, and a pyrrolidine carboxamide moiety

Preparation Methods

The synthesis of 1-(3-bromophenyl)-5-oxo-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazoloazepine ring: This can be achieved through a cyclization reaction involving appropriate precursors under specific conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).

    Formation of the pyrrolidine carboxamide moiety: This can be synthesized through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(3-bromophenyl)-5-oxo-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-bromophenyl)-5-oxo-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-5-oxo-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}pyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the thiazoloazepine ring can participate in binding interactions, while the pyrrolidine carboxamide moiety may contribute to the compound’s overall stability and bioavailability. Specific pathways and molecular targets depend on the context of its application, such as inhibition of a particular enzyme or modulation of a receptor’s activity.

Comparison with Similar Compounds

Similar compounds to 1-(3-bromophenyl)-5-oxo-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}pyrrolidine-3-carboxamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-bromophenyl)-5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)pyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O3S/c19-11-3-1-4-12(8-11)23-9-10(7-14(23)24)16(25)22-18-21-13-5-2-6-20-17(26)15(13)27-18/h1,3-4,8,10H,2,5-7,9H2,(H,20,26)(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHJUJQQQNRIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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